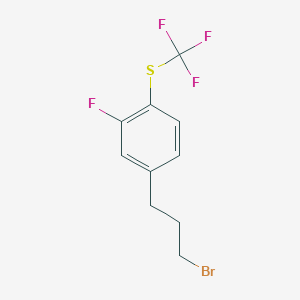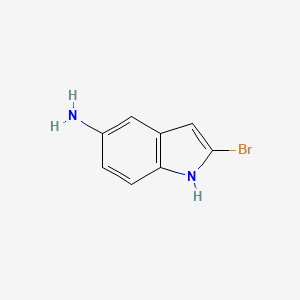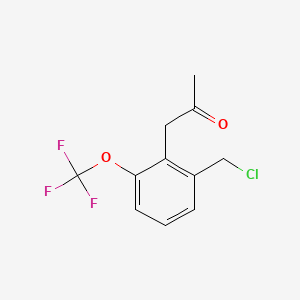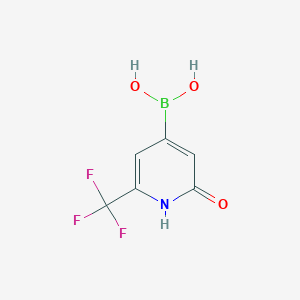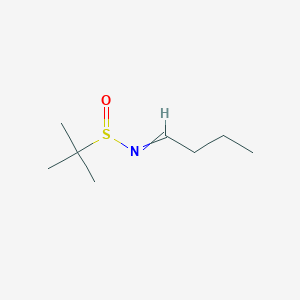
N-butylidene-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butylidene-2-methylpropane-2-sulfinamide is a sulfinamide compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol. This compound has attracted significant attention in scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
N-butylidene-2-methylpropane-2-sulfinamide can be synthesized through various methods. One common synthetic route involves the condensation of 2-methyl-2-propanesulfinamide with butanal under specific reaction conditions . Industrial production methods may involve the use of copper-mediated condensation reactions .
Analyse Des Réactions Chimiques
N-butylidene-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Major products formed from these reactions include sulfoxides, sulfones, and amines .
Applications De Recherche Scientifique
N-butylidene-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: this compound is employed in the manufacture of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-butylidene-2-methylpropane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates diastereoselective addition reactions by acting as a chiral template . The sulfinamide group can also serve as a protecting group for amines, allowing for selective reactions at other functional groups .
Comparaison Avec Des Composés Similaires
N-butylidene-2-methylpropane-2-sulfinamide can be compared with other sulfinamide compounds such as:
tert-Butanesulfinamide:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C8H17NOS |
|---|---|
Poids moléculaire |
175.29 g/mol |
Nom IUPAC |
N-butylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
ZBFJREMTWBYHFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC=NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


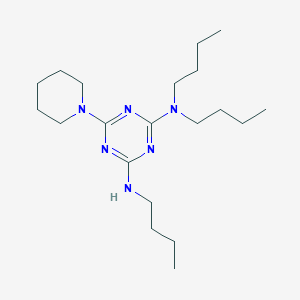
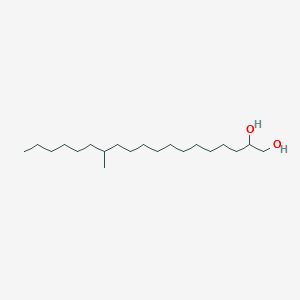
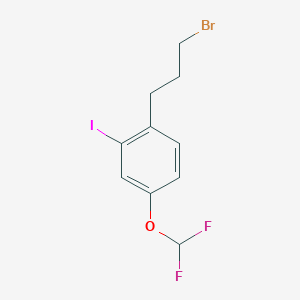
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
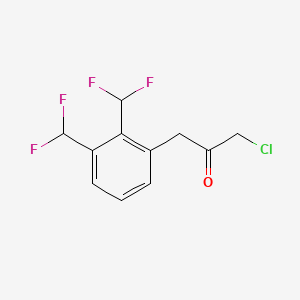
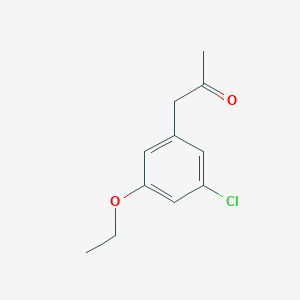
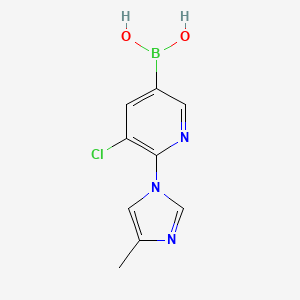
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
